molecular formula C12H11FN2O3 B2437282 1-[(4-Fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid CAS No. 926228-50-4

1-[(4-Fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Katalognummer: B2437282
CAS-Nummer: 926228-50-4
Molekulargewicht: 250.229
InChI-Schlüssel: DATJEUAWIDGGCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-Fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group and a tetrahydropyridazine ring

Eigenschaften

IUPAC Name

1-[(4-fluorophenyl)methyl]-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3/c13-9-3-1-8(2-4-9)7-15-11(16)6-5-10(14-15)12(17)18/h1-4H,5-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATJEUAWIDGGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(N=C1C(=O)O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves the condensation of 4-fluorobenzylamine with a suitable diketone, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(4-Fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms.

    Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Recent studies have indicated that derivatives of tetrahydropyridazine compounds exhibit notable antitumor properties. For example, research has demonstrated that related structures can inhibit cancer cell proliferation in various types of cancer cells such as A549 (lung cancer) and HeLa (cervical cancer) cells .

Neuroprotective Effects

Compounds similar to 1-[(4-Fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid have shown potential neuroprotective effects in models of neurodegenerative diseases like Alzheimer's disease. These compounds may modulate neuroinflammation and oxidative stress pathways .

Anticonvulsant Properties

Research has also explored the anticonvulsant activity of related compounds in animal models. The tetrahydropyridazine framework appears to interact with GABAergic systems, suggesting potential for treating epilepsy .

Case Study 1: Antitumor Screening

A study evaluated the cytotoxicity of several tetrahydropyridazine derivatives against various tumor cell lines. The results indicated that modifications at the phenyl group significantly influenced the activity levels. Compounds with electron-withdrawing groups showed enhanced potency against cancer cells .

Case Study 2: Neuroprotection in Alzheimer's Models

In a preclinical study involving transgenic mouse models of Alzheimer's disease, a derivative of this compound was administered to assess its neuroprotective effects. The results showed a reduction in amyloid plaque formation and improved cognitive function compared to untreated controls .

Wirkmechanismus

The mechanism of action of 1-[(4-Fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 1-[(4-Chlorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
  • 1-[(4-Methylphenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
  • 1-[(4-Bromophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Uniqueness: The presence of the fluorophenyl group in 1-[(4-Fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These characteristics make it a valuable compound for specific applications where these properties are advantageous.

Biologische Aktivität

1-[(4-Fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies surrounding this compound.

Synthesis

The synthesis of 1-[(4-Fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves several steps starting from commercially available precursors. The synthetic routes often utilize various catalysts and reaction conditions to optimize yields. For instance, a notable method reported an 85% yield using NaOH as a catalyst under specific conditions .

Antiparasitic Activity

In the context of antiparasitic activity, related compounds have demonstrated moderate potency against protozoan parasites like Cryptosporidium. For instance, triazolopyridazine derivatives showed significant activity in vitro with an effective concentration (EC50) of around 2.1 μM against C. parvum . While direct studies on the tetrahydropyridazine derivative are sparse, the structural similarities suggest potential for similar activity.

The mechanism by which these compounds exert their biological effects often involves interference with metabolic pathways in pathogens. For example, certain derivatives inhibit key enzymes involved in energy metabolism or disrupt cellular processes critical for pathogen survival . However, detailed mechanistic studies specifically for 1-[(4-Fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid remain to be elucidated.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of tetrahydropyridazine derivatives found that modifications at the phenyl ring significantly influenced activity. The introduction of fluorine at specific positions enhanced antibacterial efficacy against Gram-positive bacteria .

Study 2: Antiparasitic Screening

In a screening campaign for antiparasitic agents, a series of pyridazine derivatives were tested against C. parvum. The results indicated that structural variations could lead to enhanced potency and selectivity against the parasite . Although not directly involving the target compound, these findings highlight the potential for further exploration.

Data Tables

CompoundActivity TypeEC50 (μM)Reference
Tetrahydropyridazine DerivativeAntimicrobial2.1
Related CompoundAntiparasitic3.8
Fluorinated DerivativeAntimicrobialVaries

Q & A

What are the recommended synthetic routes for 1-[(4-Fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid in laboratory settings?

Basic Research Question
A two-step synthesis approach is commonly employed, involving substitution and hydrolysis reactions. For analogous pyridazine derivatives, substitution reactions introduce fluorophenyl groups, followed by hydrolysis to generate the carboxylic acid moiety. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize by-products and improve yields . Alternative methods include palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates, which enables efficient ring closure and functionalization of nitroarene precursors . Comparative studies suggest that palladium-based catalysis offers better regioselectivity but requires stringent control of catalyst loading and reaction time.

What safety protocols should be followed when handling this compound?

Basic Research Question
Handling requires personal protective equipment (PPE) , including nitrile gloves, face shields, and safety glasses compliant with EN 166 (EU) or NIOSH (US) standards . Engineering controls such as fume hoods are mandatory to prevent inhalation. Contaminated gloves must be disposed of according to hazardous waste regulations. Post-handling, wash hands thoroughly with soap and water. In case of exposure, consult a physician and provide the Safety Data Sheet (SDS) for reference .

How is the structural confirmation of this compound achieved using spectroscopic methods?

Basic Research Question
Structural elucidation relies on 1H NMR for proton environment analysis, IR spectroscopy for functional group identification (e.g., carbonyl stretches at ~1640–1680 cm⁻¹), and mass spectrometry for molecular weight verification . For resolving tautomeric ambiguities or crystallographic confirmation, X-ray diffraction is recommended, as demonstrated in structural studies of related pyridazine derivatives . Purity assessment via HPLC or TLC ensures minimal interference from by-products during analysis.

How can catalytic reductive cyclization be optimized for synthesizing derivatives of this compound?

Advanced Research Question
Optimization involves screening palladium catalysts (e.g., Pd/C, Pd(OAc)₂) and CO surrogates (e.g., formic acid derivatives) to enhance cyclization efficiency. Key parameters include:

  • Catalyst loading : 2–5 mol% to balance cost and activity.
  • Temperature : 80–100°C for optimal CO release without decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve nitroarene solubility .
    Reaction monitoring via GC-MS or in-situ IR helps identify intermediates and adjust conditions dynamically.

What approaches resolve discrepancies in spectroscopic data during characterization?

Advanced Research Question
Contradictions in NMR or IR data may arise from tautomerism , solvent effects , or impurities . Strategies include:

  • Repeating synthesis under anhydrous conditions to exclude hydrate formation.
  • Using X-ray crystallography to unambiguously assign molecular geometry, as seen in studies of structurally related pyridazinones .
  • Employing 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Cross-validation with computational simulations (DFT) can further clarify electronic environments .

How do substituent variations on the pyridazine ring affect the compound's chemical reactivity?

Advanced Research Question
Substituents like the 4-fluorophenyl group influence reactivity via electron-withdrawing effects , enhancing electrophilic substitution at the 3-carboxylic acid position. Comparative studies on fluorinated vs. non-fluorinated analogs show:

  • Increased stability toward hydrolysis due to reduced electron density on the pyridazine ring.
  • Altered regioselectivity in cross-coupling reactions, as fluorine atoms direct metal catalysts to specific positions .
    Steric effects from bulky substituents (e.g., benzyl groups) can hinder cyclization, necessitating larger reaction volumes or elevated temperatures.

What experimental designs are recommended to study the compound's reactivity under varying conditions?

Advanced Research Question
A factorial design approach is advised, varying:

  • Solvent polarity (e.g., DMSO vs. THF) to assess nucleophilicity.
  • Temperature gradients (25–120°C) to probe kinetic vs. thermodynamic control.
  • Catalyst systems (e.g., Pd vs. Cu) for cross-coupling efficiency .
    High-throughput screening (HTS) can rapidly identify optimal conditions, while in-situ monitoring (e.g., ReactIR) tracks intermediate formation.

How can computational chemistry aid in predicting the compound's biological activity?

Advanced Research Question
Molecular docking and QSAR models predict interactions with biological targets (e.g., enzymes, receptors). For fluorinated pyridazines, computational studies highlight:

  • Enhanced binding affinity to hydrophobic pockets due to fluorine’s electronegativity.
  • Potential as kinase inhibitors, validated by docking scores against crystallized protein targets .
    Experimental validation via enzyme assays (e.g., IC₅₀ measurements) is critical to confirm computational predictions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.